molecular formula C14H19NO4 B3046337 (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid CAS No. 1228550-24-0

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Cat. No.: B3046337
CAS No.: 1228550-24-0
M. Wt: 265.3 g/mol
InChI Key: SNDBWQDZODFRCK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 4-methylphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid may involve large-scale flow microreactor systems to ensure high yield and purity. The use of continuous flow processes allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can then undergo further functionalization.

Scientific Research Applications

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The 4-methylphenyl group provides additional steric and electronic effects that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is unique due to its specific chiral center and the presence of both a Boc-protected amino group and a 4-methylphenyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in pharmaceutical research.

Properties

IUPAC Name

(2S)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDBWQDZODFRCK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151313
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228550-24-0
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228550-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.